Mead Acid

Description

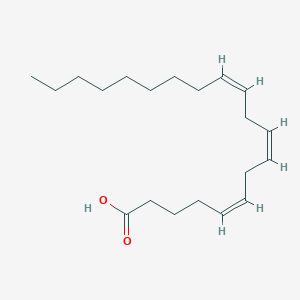

Mead Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th and 15th positions from the methyl end, with all bonds in the cis- configuration.

also known as 20:3(n-9)

Properties

IUPAC Name |

(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSRRHDPHVZAHH-YOILPLPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920487 | |

| Record name | Mead acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,8,11-Eicosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20590-32-3 | |

| Record name | Mead acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20590-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mead acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mead acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEAD ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,8,11-Eicosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemistry and Historical Context of Mead Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead acid, or (5Z,8Z,11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid that has garnered significant interest as a biomarker for essential fatty acid deficiency (EFAD). First characterized by James F. Mead, its discovery is intrinsically linked to the foundational research on the physiological roles of essential fatty acids.[1][2][3] Under conditions of linoleic and alpha-linolenic acid deprivation, mammalian systems compensate by synthesizing Mead acid de novo from oleic acid.[2][3] This technical guide provides a comprehensive overview of the discovery and historical context of Mead acid, its biosynthesis and metabolism, and its role in cellular signaling. Detailed experimental protocols for the analysis of Mead acid, induction of EFAD in animal models, and investigation of its enzymatic pathways are provided. Furthermore, quantitative data on Mead acid levels in various tissues and its diagnostic utility are presented in structured tables. This document serves as a resource for researchers and professionals in drug development seeking to understand and investigate the multifaceted roles of Mead acid.

Discovery and Historical Context

The story of Mead acid is interwoven with the broader narrative of the discovery and understanding of essential fatty acids (EFAs). In the mid-20th century, as researchers elucidated the critical roles of dietary fats, it became apparent that certain polyunsaturated fatty acids were indispensable for normal physiological function.

The Emergence of Essential Fatty Acid Deficiency

Pioneering work in the 1920s and 1930s established that diets devoid of fat led to a range of pathological conditions in rats, including stunted growth, dermatitis, and reproductive issues. These observations gave rise to the concept of essential fatty acids, with linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) being identified as the primary dietary requirements.

James F. Mead and the Identification of a Novel Fatty Acid

In the 1950s, while investigating the biochemical consequences of fat-deficient diets in rats, James F. Mead and his colleagues identified a novel eicosatrienoic acid that accumulated in the tissues of these animals.[2] This fatty acid was characterized as (5Z,8Z,11Z)-eicosatrienoic acid and was subsequently named Mead acid in his honor.[3][4] The crucial observation was that the synthesis of this omega-9 fatty acid was significantly upregulated when the dietary intake of essential omega-6 and omega-3 fatty acids was insufficient.[2][3] This established Mead acid as a key biochemical marker of EFAD.

Biochemical Significance and Metabolism

Mead acid is a 20-carbon polyunsaturated fatty acid with three cis double bonds.[3] Its endogenous production and subsequent metabolism are central to its physiological and pathological significance.

Biosynthesis of Mead Acid

In the absence of sufficient dietary linoleic and alpha-linolenic acids, the enzymatic machinery typically used for their elongation and desaturation is repurposed for the synthesis of Mead acid from oleic acid (an omega-9 monounsaturated fatty acid).[2][5] This process involves a series of enzymatic reactions catalyzed by fatty acid elongases (Elovl) and desaturases (Fads).[5] Two primary pathways for the biosynthesis of Mead acid from oleic acid have been proposed, both utilizing the enzymes FADS1, FADS2, and ELOVL5.[5]

Metabolism and Signaling Pathways

Once synthesized, Mead acid can be metabolized by the same enzymes that act on arachidonic acid, namely cyclooxygenases (COX) and lipoxygenases (LOX), leading to the formation of various eicosanoid-like signaling molecules.[2]

-

Lipoxygenase (LOX) Pathway: 5-lipoxygenase metabolizes Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE), which is further converted to 5-oxoeicosatrienoic acid (5-oxo-ETrE).[3] 5-oxo-ETrE is a potent chemoattractant for neutrophils and eosinophils, acting through the OXE receptor (OXER1).[3] Mead acid can also be converted to leukotrienes C3 and D3.[3]

-

Cyclooxygenase (COX) Pathway: In states of arachidonic acid deficiency, COX enzymes can utilize Mead acid as a substrate, although less efficiently. This leads to the production of various prostaglandin and thromboxane analogues, though their physiological roles are less characterized than their arachidonic acid-derived counterparts.

Data Presentation

The concentration of Mead acid and its ratio to arachidonic acid are critical indicators of essential fatty acid status. The following tables summarize key quantitative data from the literature.

Table 1: Mead Acid Levels in Human Tissues

| Tissue | Condition | Mead Acid Concentration (% of total fatty acids) | Reference |

| Plasma | Healthy Adult | 0.16% | [2] |

| Serum | Healthy Adult | 0.24% | [2] |

| Blood Vessels | Healthy Adult | 0.1% | [2] |

| Liver | Healthy Adult | 0.2% | [2] |

| Plasma | Fetal | 0.44% | [2] |

| Blood Vessels | Fetal | 2.4% | [2] |

| Liver | Fetal | 0.4% | [2] |

| Muscle | Healthy | 1.42% | [2] |

| Cartilage | Healthy | > 3% | [2] |

Table 2: Triene:Tetraene Ratio in Essential Fatty Acid Deficiency

The triene:tetraene ratio, calculated as Mead acid (20:3n-9) to arachidonic acid (20:4n-6), is a widely used diagnostic marker for EFAD.

| Ratio (Mead Acid : Arachidonic Acid) | Interpretation | Reference |

| < 0.2 | Normal Essential Fatty Acid Status | [6] |

| > 0.2 | Biochemical Evidence of EFAD | [6] |

| > 0.4 | Clinical Signs of EFAD may be present | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Mead acid.

Induction of Essential Fatty Acid Deficiency in Rats

Objective: To induce a state of EFAD in a rat model to study the endogenous production of Mead acid.

Protocol:

-

Animal Model: Use weanling Wistar rats.

-

Housing: House the rats in individual cages with a 12-hour light/dark cycle and controlled temperature and humidity.

-

Diet:

-

Control Group: Feed a standard purified diet (e.g., AIN-93G) containing adequate levels of linoleic and alpha-linolenic acids.

-

EFAD Group: Feed a fat-free diet consisting of skimmed milk, starch, and dextrin-maltose. Alternatively, a diet containing hydrogenated coconut oil (which is devoid of essential fatty acids) can be used.

-

-

Duration: Maintain the diets for a period of 2 to 8 weeks.

-

Monitoring:

-

Monitor body weight and food intake regularly.

-

Observe for clinical signs of EFAD, such as scaly dermatitis and tail necrosis.

-

Collect blood samples periodically for fatty acid analysis to determine the triene:tetraene ratio. A ratio > 0.2 indicates the onset of EFAD.

-

-

Tissue Collection: At the end of the experimental period, euthanize the animals and collect tissues (e.g., liver, plasma, adipose tissue) for fatty acid analysis.

Analysis of Mead Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify Mead acid and other fatty acids from biological samples.

Protocol:

-

Lipid Extraction (Folch Method):

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge to separate the layers and collect the lower chloroform phase containing the lipids.

-

Evaporate the chloroform under a stream of nitrogen.

-

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in a solution of methanolic sodium hydroxide.

-

Heat the mixture to saponify the fatty acid esters.

-

Add a solution of boron trifluoride in methanol and heat to convert the fatty acids to their methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

Add hexane and water to the cooled reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) for the separation of FAMEs.

-

Set the temperature program of the GC oven to effectively separate the different FAMEs.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the detection of FAMEs.

-

Identify Mead acid methyl ester based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of Mead acid by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid) added at the beginning of the extraction process.

-

siRNA-Mediated Knockdown of FADS1 and ELOVL5

Objective: To investigate the role of FADS1 and ELOVL5 in the biosynthesis of Mead acid in a cell culture model.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., NIH3T3 or HepG2) in appropriate growth medium.

-

siRNA Transfection:

-

Seed the cells in multi-well plates and allow them to adhere.

-

Prepare siRNA solutions targeting FADS1 and ELOVL5, as well as a non-targeting control siRNA.

-

Use a lipid-based transfection reagent (e.g., Lipofectamine) to deliver the siRNAs into the cells according to the manufacturer's protocol.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target genes.

-

Analysis:

-

Gene Expression Analysis: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of FADS1 and ELOVL5 mRNA levels.

-

Fatty Acid Analysis: Harvest a parallel set of cells and perform fatty acid analysis by GC-MS as described in Protocol 4.2. to determine the effect of the gene knockdown on the cellular levels of Mead acid and its precursors.

-

In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity Assays

Objective: To determine if Mead acid is a substrate for COX and LOX enzymes.

Protocol:

-

Enzyme Source: Use purified COX-1, COX-2, or 5-LOX enzymes, or cell lysates known to express these enzymes.

-

Reaction Mixture:

-

Prepare a reaction buffer appropriate for the specific enzyme being assayed.

-

Add the enzyme to the buffer.

-

-

Substrate Addition:

-

Add Mead acid (the substrate) to the reaction mixture. A parallel reaction with arachidonic acid should be run as a positive control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding a suitable solvent or acid.

-

Extract the products using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

-

Analyze the extracted products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific metabolites formed (e.g., prostaglandins from the COX reaction, or HETrEs from the LOX reaction).

-

Conclusion

The discovery of Mead acid has been pivotal in understanding the pathophysiology of essential fatty acid deficiency. Its role as a biomarker is well-established, and ongoing research continues to unravel the complex signaling functions of its various metabolites. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate biology of Mead acid and its potential as a therapeutic target or diagnostic marker in a range of physiological and pathological conditions.

References

- 1. MEAD ACID - Ataman Kimya [atamanchemicals.com]

- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mead acid - Wikipedia [en.wikipedia.org]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. researchgate.net [researchgate.net]

- 6. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 5,8,11-Eicosatrienoic Acid (Mead Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,11-Eicosatrienoic acid, commonly known as Mead acid, is an omega-9 polyunsaturated fatty acid that has garnered increasing interest in the scientific community. Historically recognized as a biomarker for essential fatty acid deficiency (EFAD), recent research has unveiled its multifaceted role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemical properties of Mead acid, including its biosynthesis, metabolism, and interactions with key signaling pathways. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the complex biological networks in which Mead acid participates.

Introduction

5,8,11-Eicosatrienoic acid (20:3n-9), or Mead acid, is a 20-carbon polyunsaturated fatty acid (PUFA) with three cis double bonds.[1] Unlike the essential fatty acids linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), Mead acid can be synthesized de novo in mammals from oleic acid. Its presence in significant amounts in the blood is a well-established indicator of EFAD.[2] Beyond its role as a biomarker, Mead acid is an endogenous multifunctional PUFA implicated in inflammation, cancer, dermatitis, and cystic fibrosis.[3] This guide delves into the core biochemical characteristics of Mead acid, providing a foundation for further investigation and potential therapeutic applications.

Biosynthesis of 5,8,11-Eicosatrienoic Acid

The biosynthesis of Mead acid from oleic acid (18:1n-9) is catalyzed by the same enzymatic machinery responsible for the metabolism of essential fatty acids, namely fatty acid desaturases (Fads) and elongases (Elovl).[4] Under normal physiological conditions, the enzymes exhibit a higher affinity for omega-6 and omega-3 fatty acids, thus limiting Mead acid synthesis.[1] However, in a state of EFAD, the lack of preferred substrates allows for the metabolism of oleic acid to proceed. Two primary pathways for Mead acid biosynthesis have been proposed[4]:

-

Pathway 1: Oleic acid is first desaturated by Fads2 (Δ6-desaturase) to 18:2n-9. This is followed by elongation by Elovl5 to 20:2n-9, and a final desaturation step by Fads1 (Δ5-desaturase) to yield 5,8,11-eicosatrienoic acid (20:3n-9).

-

Pathway 2: Oleic acid is first elongated by Elovl5 to 20:1n-9. This is then desaturated by Fads2 to 20:2n-9, which is subsequently desaturated by Fads1 to produce 5,8,11-eicosatrienoic acid (20:3n-9).

References

Endogenous Synthesis of Mead Acid in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead acid (20:3n-9), an omega-9 polyunsaturated fatty acid, is endogenously synthesized in mammals, particularly under conditions of essential fatty acid deficiency (EFAD). Its production from oleic acid is a compensatory mechanism, albeit an imperfect one, to maintain cellular membrane fluidity and function in the absence of sufficient omega-6 and omega-3 fatty acids. The biosynthetic pathway of Mead acid involves a series of desaturation and elongation reactions catalyzed by the same enzymatic machinery responsible for the metabolism of essential fatty acids, namely Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of very long-chain fatty acids protein 5 (ELOVL5). The regulation of this pathway is intricately linked to key metabolic transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides a comprehensive overview of the endogenous synthesis of Mead acid, detailing the enzymatic pathways, regulatory mechanisms, and relevant experimental methodologies.

Introduction

Under conditions of essential fatty acid (EFA) deficiency, mammalian cells activate a salvage pathway to produce Mead acid (5,8,11-eicosatrienoic acid) from the non-essential omega-9 fatty acid, oleic acid[1][2]. The accumulation of Mead acid in tissues is a well-established biomarker for EFAD[1]. While Mead acid can partially substitute for essential fatty acids in maintaining membrane structure, it cannot fully replicate their biological functions, particularly as a precursor for eicosanoid signaling molecules[3]. Understanding the intricacies of the Mead acid synthesis pathway is crucial for researchers in nutrition, metabolic diseases, and drug development, as it provides insights into lipid metabolism and the cellular response to dietary deficiencies.

The Endogenous Synthesis Pathway of Mead Acid

The synthesis of Mead acid from oleic acid (18:1n-9) is a multi-step process involving both desaturase and elongase enzymes. Two primary pathways have been proposed, both culminating in the formation of 20:3n-9[2][4]. These pathways are not mutually exclusive and may operate concurrently depending on the cellular context and enzyme kinetics. The key enzymes involved are:

-

Fatty Acid Desaturase 2 (FADS2): Primarily known for its Δ6-desaturase activity, it can also exhibit Δ8-desaturase activity.

-

Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5): Responsible for the two-carbon elongation of fatty acid chains.

-

Fatty Acid Desaturase 1 (FADS1): Exhibits Δ5-desaturase activity.

The Two Proposed Biosynthetic Pathways

Pathway 1: This pathway initiates with the desaturation of oleic acid by FADS2.

-

Oleic acid (18:1n-9) is desaturated by FADS2 (Δ6-desaturase) to form 6,9-octadecadienoic acid (18:2n-9) .

-

18:2n-9 is then elongated by ELOVL5 to produce 8,11-eicosadienoic acid (20:2n-9) .

-

Finally, 20:2n-9 is desaturated by FADS1 (Δ5-desaturase) to yield Mead acid (20:3n-9) [2][4].

Pathway 2: This pathway begins with the elongation of oleic acid.

-

Oleic acid (18:1n-9) is first elongated by ELOVL5 to form 11-eicosenoic acid (20:1n-9) .

-

20:1n-9 is then desaturated by FADS2 (Δ8-desaturase) to produce 8,11-eicosadienoic acid (20:2n-9) .

-

As in Pathway 1, 20:2n-9 is subsequently desaturated by FADS1 (Δ5-desaturase) to form Mead acid (20:3n-9) [2][4].

The relative contribution of each pathway to overall Mead acid synthesis is likely influenced by substrate availability and the relative activities of the involved enzymes.

Quantitative Data on Enzyme Activity

While extensive research has been conducted on the substrate specificity of FADS and ELOVL enzymes for omega-3 and omega-6 fatty acids, specific kinetic parameters (Km and Vmax) for the intermediates of the Mead acid synthesis pathway are not well-documented in the literature. The available data is largely qualitative or semi-quantitative, focusing on the relative conversion rates of different substrates.

| Enzyme | Substrate(s) in Mead Acid Pathway | Product(s) in Mead Acid Pathway | Notes on Activity and Substrate Preference |

| FADS2 (Δ6/Δ8-desaturase) | Oleic acid (18:1n-9), 11-Eicosenoic acid (20:1n-9) | 6,9-Octadecadienoic acid (18:2n-9), 8,11-Eicosadienoic acid (20:2n-9) | FADS2 has a higher affinity for α-linolenic acid (n-3) and linoleic acid (n-6) compared to oleic acid (n-9). Its activity on oleic acid is significantly increased during essential fatty acid deficiency. |

| ELOVL5 | Oleic acid (18:1n-9), 6,9-Octadecadienoic acid (18:2n-9) | 11-Eicosenoic acid (20:1n-9), 8,11-Eicosadienoic acid (20:2n-9) | ELOVL5 is involved in the elongation of C18-20 polyunsaturated fatty acids. |

| FADS1 (Δ5-desaturase) | 8,11-Eicosadienoic acid (20:2n-9) | Mead acid (5,8,11-Eicosatrienoic acid, 20:3n-9) | This is the final desaturation step in the synthesis of Mead acid. |

Regulation of Mead Acid Synthesis

The expression of the key enzymes in the Mead acid synthesis pathway is tightly regulated at the transcriptional level by several key metabolic sensors. This regulation ensures that the production of Mead acid is responsive to the cell's nutritional status.

Transcriptional Regulation by SREBP-1c, LXR, and PPARα

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including FADS1, FADS2, and ELOVL5[5][6]. Insulin is a potent activator of SREBP-1c, thus linking carbohydrate metabolism to fatty acid synthesis.

-

Liver X Receptor (LXR): LXRs are nuclear receptors that sense cellular cholesterol levels. Upon activation by oxysterols, LXRs induce the expression of SREBP-1c, thereby promoting the synthesis of fatty acids for cholesterol esterification and storage[2][3][4][7]. LXR agonists have been shown to increase the expression of genes involved in PUFA synthesis, including FADS1, FADS2, and ELOVL5[7].

-

Peroxisome Proliferator-Activated Receptor alpha (PPARα): PPARα is a key regulator of fatty acid oxidation. In contrast to SREBP-1c and LXR, activation of PPARα generally leads to a decrease in the expression of lipogenic genes, including those involved in Mead acid synthesis. This provides a reciprocal regulation between fatty acid synthesis and breakdown[5][8].

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the endogenous synthesis of Mead acid.

Lipid Extraction from Mammalian Cells and Tissues

A crucial first step in analyzing Mead acid levels is the efficient extraction of lipids from biological samples. The two most common methods are the Folch and Bligh-Dyer procedures.

4.1.1. Folch Method

This method utilizes a chloroform:methanol (2:1, v/v) mixture to extract lipids.

-

Homogenize the tissue or cell pellet in a 2:1 chloroform:methanol solution.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture and centrifuge to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

4.1.2. Bligh-Dyer Method

This method is a modification of the Folch method and is suitable for samples with higher water content.

-

Homogenize the sample in a 1:2:0.8 mixture of chloroform:methanol:water.

-

Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under nitrogen.

Separation of Lipid Classes by Thin-Layer Chromatography (TLC)

TLC is a simple and effective method for separating different lipid classes based on their polarity.

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the plate in a sealed tank containing a solvent system appropriate for separating fatty acids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

After development, visualize the separated lipid spots using iodine vapor or a fluorescent dye like primuline.

-

The band corresponding to free fatty acids can be scraped from the plate and the lipids eluted for further analysis.

Quantification of Mead Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of fatty acids.

-

Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride in methanol.

-

GC Separation: Inject the FAMEs onto a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column like those with a polyethylene glycol stationary phase). The FAMEs will be separated based on their boiling points and polarity.

-

MS Detection and Quantification: The eluting FAMEs are introduced into a mass spectrometer. The mass spectrometer will generate a mass spectrum for each compound, which can be used for identification by comparing it to a spectral library. Quantification is achieved by comparing the peak area of the Mead acid FAME to that of a known amount of an internal standard.

Enzyme Activity Assays

Determining the activity of the desaturase and elongase enzymes is essential for understanding the regulation of the Mead acid pathway.

4.4.1. General Protocol for In Vitro Enzyme Activity Assay

-

Microsome Preparation: Isolate microsomes from cells or tissues of interest, as FADS and ELOVL enzymes are membrane-bound.

-

Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, a radiolabeled fatty acid substrate (e.g., [14C]-oleic acid), and necessary cofactors (e.g., NADH, ATP, Coenzyme A, and malonyl-CoA for elongase assays).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Separate the fatty acids by TLC or HPLC and quantify the amount of radiolabeled product formed using a scintillation counter or by GC-MS.

Visualizations

Biosynthetic Pathways of Mead Acid

References

- 1. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Mead Acid and Its Isomers: A Technical Guide

Introduction

Mead acid, chemically known as (5Z, 8Z, 11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid (PUFA).[1][2][3] First characterized by James F. Mead, it is a carboxylic acid with a 20-carbon chain and three methylene-interrupted cis double bonds.[1][3][4] Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, Mead acid can be synthesized de novo in animals, including humans, from oleic acid.[3][5][6] Its synthesis is significantly upregulated during states of essential fatty acid deficiency (EFAD), making elevated levels of Mead acid in the blood a key clinical indicator of this condition.[1][3][7] The structural elucidation of Mead acid and its various positional and geometric isomers is critical for understanding its physiological roles, metabolic pathways, and potential as a therapeutic target in various diseases, including inflammation and cancer.[8][9]

This guide provides an in-depth overview of the analytical techniques and experimental protocols employed for the structural determination of Mead acid and its isomers, tailored for researchers and professionals in drug development.

Analytical Methodologies for Structural Elucidation

The unambiguous determination of Mead acid's structure, including the precise location and configuration (cis/trans) of its double bonds, requires a combination of powerful analytical techniques. The primary methods include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and advanced chromatographic separations.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the structural analysis of fatty acids. For analysis, fatty acids are typically derivatized to their corresponding Fatty Acid Methyl Esters (FAMEs) to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the FAME molecule is ionized, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is highly characteristic and provides structural clues.[11][12]

-

Molecular Ion (M+): The peak corresponding to the intact ionized molecule. For Mead acid methyl ester (C21H36O2), the M+ peak appears at a mass-to-charge ratio (m/z) of 320.5.

-

Fragmentation Pattern: Aliphatic esters show characteristic fragmentation patterns, including clusters of peaks separated by 14 mass units (-CH2- groups).[13] Key fragments for unsaturated FAMEs arise from cleavages at the double bonds and adjacent allylic or vinylic positions. While EI-MS is excellent for determining molecular weight and identifying the fatty acid class, locating the exact position of double bonds can be challenging as they can migrate during fragmentation.

Tandem Mass Spectrometry (MS/MS): Tandem MS provides more definitive structural information.[11] In this technique, the molecular ion of the FAME is isolated and then subjected to collision-induced dissociation (CID), generating a secondary fragmentation pattern that is more specific for the double bond positions.[11][14] This method is particularly useful for distinguishing between positional isomers.

Quantitative Data from Mass Spectrometry

The following table summarizes the expected key mass fragments for Mead Acid Methyl Ester (MAME) upon electron ionization.

| m/z Value | Proposed Fragment Identity | Significance |

| 320 | [M]+• | Molecular Ion of Mead Acid Methyl Ester |

| 289 | [M - 31]+ | Loss of methoxy group (-OCH3) from the ester |

| 264 | [M - 56]+ | Cleavage related to the C11-C12 double bond |

| 220 | [M - 100]+ | McLafferty rearrangement fragment |

| 74 | [C3H6O2]+• | Characteristic fragment for methyl esters resulting from McLafferty rearrangement |

Table 1: Characteristic mass fragments of Mead Acid Methyl Ester (MAME) in Electron Ionization Mass Spectrometry (EI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the non-destructive structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.[15]

-

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms. For Mead acid, distinct signals are observed for the methyl (CH3) protons, methylene (CH2) protons at various positions (e.g., allylic, bis-allylic, aliphatic), olefinic (=CH) protons, and protons adjacent to the carbonyl group. The integration of these signals helps quantify the number of protons in each environment, while the coupling patterns reveal connectivity.[16]

-

¹³C NMR Spectroscopy: Carbon NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts of the olefinic carbons are highly indicative of the double bond positions and their geometry (cis or trans). The carbonyl carbon of the carboxylic acid also gives a characteristic signal at the downfield end of the spectrum.[15][16]

-

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY correlates coupled protons, while HSQC correlates protons with their directly attached carbons, allowing for unambiguous assignment of all signals and confirming the overall structure.[16]

Quantitative Data from NMR Spectroscopy

The table below lists typical chemical shifts for the key protons and carbons in Mead acid, dissolved in CDCl₃.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | ~11.5 (broad s) | ~180.1 |

| Olefinic (-CH=CH-) | ~5.35 (m) | ~127-131 |

| Bis-allylic (=CH-CH₂-CH=) | ~2.81 (t) | ~25.6 |

| Allylic (-CH₂-CH=) | ~2.05 (q) | ~27.2 |

| α to Carboxyl (-CH₂-COOH) | ~2.35 (t) | ~34.1 |

| Terminal Methyl (-CH₃) | ~0.89 (t) | ~14.1 |

Table 2: Typical ¹H and ¹³C NMR chemical shifts for Mead Acid.

Chromatographic Separation Techniques

Chromatography is essential for isolating Mead acid from complex biological matrices and for separating its isomers.

-

Gas Chromatography (GC): GC, particularly on polar capillary columns, separates FAMEs based on their boiling points and polarity. The retention time is a characteristic property used for identification when compared against authentic standards.[17]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used for separating fatty acids. For challenging separations of isomers, silver ion HPLC (Ag+-HPLC) is particularly powerful.[18] The silver ions in the stationary or mobile phase form reversible π-complexes with the double bonds of the fatty acids, allowing for the separation of isomers based on the number, position, and geometry of their double bonds.[18] This technique is highly effective for separating cis/trans isomers.[19]

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol describes a common acid-catalyzed method for esterification.

Materials:

-

Lipid sample containing Mead acid

-

2% Sulfuric acid (H₂SO₄) in anhydrous methanol

-

Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Vials, heating block, vortex mixer

Procedure:

-

Place approximately 1-5 mg of the lipid extract into a screw-cap glass vial.

-

Add 2 mL of 2% sulfuric acid in methanol.

-

Cap the vial tightly and heat at 80°C for 1 hour to allow for transesterification.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated NaHCO₃ solution to neutralize the acid.

-

Vortex the mixture thoroughly for 1 minute and centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous Na₂SO₄.

-

The FAME solution is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of FAMEs

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (EI source).

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

Parameters (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp: 5°C/min to 240°C.

-

Hold: 10 min at 240°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 230°C.

-

Data Analysis:

-

Identify the peak corresponding to Mead acid methyl ester based on its retention time relative to standards.

-

Analyze the mass spectrum of the identified peak, comparing it to library spectra and the expected fragmentation pattern (see Table 1).

Visualizations of Pathways and Workflows

Biosynthesis of Mead Acid

The synthesis of Mead acid from oleic acid occurs when dietary intake of essential fatty acids is low, leading to reduced competitive inhibition of the desaturase and elongase enzymes.[5][6]

Caption: Biosynthetic pathway of Mead Acid from Oleic Acid.

Experimental Workflow for Structural Elucidation

A typical workflow integrates multiple analytical techniques for a comprehensive structural determination.

Caption: Integrated workflow for Mead Acid structural elucidation.

Metabolism of Mead Acid

Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to form various eicosanoid-like signaling molecules.[1][6]

References

- 1. Mead acid - Wikipedia [en.wikipedia.org]

- 2. Mead Acid | C20H34O2 | CID 5312531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mead_acid [bionity.com]

- 4. researchgate.net [researchgate.net]

- 5. tuscany-diet.net [tuscany-diet.net]

- 6. MEAD ACID - Ataman Kimya [atamanchemicals.com]

- 7. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spatial variations and influencing factors of Cumulative Health Deficit Index of elderly in China [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. magritek.com [magritek.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. researchgate.net [researchgate.net]

- 19. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Dietary Relevance of Mead Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead acid (5,8,11-eicosatrienoic acid), an omega-9 polyunsaturated fatty acid (PUFA), is a significant biomarker for essential fatty acid (EFA) deficiency.[1][2] While not a component of a typical diet, its endogenous synthesis and subsequent metabolism into various bioactive lipid mediators have garnered interest in the scientific community.[1] This technical guide provides a comprehensive overview of the natural sources, dietary relevance, biosynthesis, and metabolism of Mead acid. It further details experimental protocols for its quantification and the study of its physiological effects, presenting quantitative data in structured tables and illustrating key pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the roles of Mead acid in health and disease.

Introduction

First identified by James F. Mead, Mead acid is a 20-carbon polyunsaturated fatty acid with three cis double bonds.[3] Unlike omega-3 and omega-6 fatty acids, which are considered essential and must be obtained from the diet, Mead acid can be synthesized de novo in animals from oleic acid.[3] Its presence in significant amounts in the blood is a key indicator of EFA deficiency.[2][3] Under conditions of EFA deprivation, the enzymes that typically process linoleic and α-linolenic acid act on oleic acid to produce Mead acid.[1][3] This fatty acid is found in large quantities in cartilage and can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to form a variety of eicosanoids, suggesting its potential role in inflammatory processes.[1][3]

Natural Sources and Dietary Relevance

Mead acid is not a significant component of the human diet. Its primary relevance in a dietary context is its endogenous synthesis as a consequence of the lack of essential fatty acids.

Endogenous Synthesis

The biosynthesis of Mead acid from oleic acid is the most significant source in mammals.[1][3] This process is particularly active during periods of EFA deficiency.[2] The enzymes responsible for the desaturation and elongation of omega-3 and omega-6 fatty acids will, in their absence, metabolize oleic acid.[1]

Exogenous Sources

Currently, there are no known significant natural dietary sources of Mead acid for humans. While some analyses have been conducted on various foods, Mead acid is not typically found in measurable quantities in common plant or animal products.[4] One notable exception, developed for research purposes, is an oil derived from a Δ12 desaturase-defective mutant of the fungus Mortierella alpina. This microbial oil has been used in animal supplementation studies to investigate the effects of dietary Mead acid.[5]

Quantitative Data

The concentration of Mead acid in various biological tissues is a critical parameter, particularly in the context of EFA deficiency.

| Biological Matrix | Organism | Condition | Mead Acid Concentration (% of total fatty acids) | Reference |

| Plasma | Human (Adult) | Normal | 0.16% | [1] |

| Serum | Human (Adult) | Normal | 0.24% | [1] |

| Blood Vessels | Human (Adult) | Normal | 0.1% | [1] |

| Liver | Human (Adult) | Normal | 0.2% | [1] |

| Plasma | Human (Fetal) | Normal | 0.44% | [1] |

| Blood Vessels | Human (Fetal) | Normal | 2.4% | [1] |

| Liver | Human (Fetal) | Normal | 0.4% | [1] |

| Cartilage | Human (Fetal/Infant) | Normal | 2.0% | [1] |

| Cartilage | Sheep (Fetal/Infant) | Normal | 3.0% | [6] |

| Cartilage | Calf (Fetal/Infant) | Normal | 5.12% | [6] |

| Cartilage | Pig (Fetal/Infant) | Normal | 8.11% | [6] |

| Cartilage | Chicken (8-10 weeks) | Normal | 16.98% | [6] |

| Liver (Triacylglycerol) | Rat | PPARα agonist-fed | >6% | [1] |

| Mycelia | Mortierella alpina M209-7 | Cultured | 28.9% |

Table 1: Quantitative levels of Mead Acid in various biological sources.

Biosynthesis and Metabolism

The metabolic pathways of Mead acid are crucial to understanding its physiological and pathological roles.

Biosynthesis of Mead Acid

Two primary pathways for the biosynthesis of Mead acid from oleic acid have been proposed, both involving the enzymes Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).

Metabolism of Mead Acid by Cyclooxygenases and Lipoxygenases

Mead acid serves as a substrate for COX and LOX enzymes, leading to the production of various eicosanoids, including leukotrienes and prostaglandins.

References

- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Mead acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of dietary n-9 eicosatrienoic acid on the fatty acid composition of plasma lipid fractions and tissue phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of FADS1, FADS2, and Elovl5 in Mead Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cascade involving Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long-Chain Fatty Acids 5 (Elovl5) in the synthesis of Mead acid (20:3n-9). This document details the biochemical pathways, summarizes key enzymatic properties, provides detailed experimental protocols for studying this process, and includes visual representations of the involved pathways and workflows.

Introduction to Mead Acid and Key Enzymes

Mead acid is an omega-9 polyunsaturated fatty acid (PUFA) that is endogenously synthesized from oleic acid (18:1n-9), particularly under conditions of essential fatty acid deficiency (EFAD).[1][2][3] When the dietary intake of essential fatty acids like linoleic acid (an omega-6 PUFA) and alpha-linolenic acid (an omega-3 PUFA) is insufficient, the enzymatic machinery typically used for their metabolism is redirected towards the synthesis of Mead acid. Its presence in significant amounts in tissues and blood is therefore considered a biomarker for EFAD.[3]

The synthesis of Mead acid is a multi-step process involving a series of desaturation and elongation reactions catalyzed by three key enzymes located in the endoplasmic reticulum:

-

Fatty Acid Desaturase 2 (FADS2): This enzyme is responsible for introducing double bonds at the Δ6 and Δ8 positions of fatty acids.[2][4] In the context of Mead acid synthesis, it can act on both oleic acid and its elongated product.

-

Fatty Acid Desaturase 1 (FADS1): FADS1 introduces a double bond at the Δ5 position of 20-carbon fatty acid precursors.[2][4] This is a crucial step in the final stage of Mead acid synthesis.

-

Elongation of Very Long-Chain Fatty Acids 5 (Elovl5): This enzyme is responsible for the two-carbon elongation of fatty acid chains. In Mead acid synthesis, it elongates 18-carbon fatty acids to 20-carbon precursors.[5][6]

Biochemical Pathways of Mead Acid Synthesis

There are two primary proposed pathways for the synthesis of Mead acid from oleic acid, both involving the concerted action of FADS1, FADS2, and Elovl5.[2][7] The pathway utilized may depend on substrate availability and cellular context.

Pathway 1: The Δ6-Desaturation Pathway

This pathway begins with the desaturation of oleic acid by FADS2.

-

Oleic acid (18:1n-9) is desaturated by FADS2 to produce 6,9-octadecadienoic acid (18:2n-9) .

-

18:2n-9 is then elongated by Elovl5 to form 8,11-eicosadienoic acid (20:2n-9) .

-

Finally, 20:2n-9 is desaturated by FADS1 at the Δ5 position to yield 5,8,11-eicosatrienoic acid (Mead acid, 20:3n-9) .

Pathway 2: The Elongation-First Pathway

This alternative pathway starts with the elongation of oleic acid.

-

Oleic acid (18:1n-9) is first elongated by Elovl5 to produce 11-eicosenoic acid (20:1n-9) .

-

20:1n-9 is then desaturated by FADS2 (acting as a Δ8-desaturase) to form 8,11-eicosadienoic acid (20:2n-9) .[4]

-

Similar to the first pathway, 20:2n-9 is subsequently desaturated by FADS1 to produce Mead acid (20:3n-9) .

The following diagram illustrates these two interconnected pathways.

Quantitative Data and Enzyme Specificity

While precise kinetic parameters (Km and Vmax) for FADS1, FADS2, and Elovl5 with the specific intermediates of Mead acid synthesis are not extensively documented in publicly available literature, their substrate preferences have been characterized. The following tables summarize the known activities and substrate specificities of these enzymes.

Table 1: Substrate Specificity of FADS1, FADS2, and Elovl5 in Mead Acid Synthesis

| Enzyme | Substrate in Mead Acid Pathway | Catalytic Action | Other Known Substrates |

| FADS2 | Oleic acid (18:1n-9) | Δ6-desaturation | Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3)[4] |

| 11-Eicosenoic acid (20:1n-9) | Δ8-desaturation | 20:2n-6, 20:3n-3[4] | |

| Elovl5 | Oleic acid (18:1n-9) | Elongation (C18 to C20) | 18:2n-9, C18 and C20 PUFAs[5][6][8] |

| 6,9-Octadecadienoic acid (18:2n-9) | Elongation (C18 to C20) | ||

| FADS1 | 8,11-Eicosadienoic acid (20:2n-9) | Δ5-desaturation | Dihomo-γ-linolenic acid (20:3n-6), Eicosatetraenoic acid (20:4n-3)[4] |

Table 2: Enzyme Kinetic Parameters (Qualitative)

| Enzyme | Substrate | Km | Vmax | Notes |

| FADS2 | Oleic acid (18:1n-9) | N/A | N/A | Lower affinity compared to linoleic and α-linolenic acids.[4] |

| 20:1n-9 | N/A | N/A | Data not readily available. | |

| Elovl5 | Oleic acid (18:1n-9) | N/A | N/A | Activity is regulated by phosphorylation and PUFA levels.[8] |

| 18:2n-9 | N/A | N/A | Data not readily available. | |

| FADS1 | 20:2n-9 | N/A | N/A | Data not readily available. |

Regulation of Mead Acid Synthesis

The synthesis of Mead acid is tightly regulated, primarily by the availability of essential fatty acids. In the presence of sufficient linoleic and α-linolenic acids, these competitively inhibit the desaturation of oleic acid by FADS2, thus preventing Mead acid synthesis.

Recent studies have also uncovered a post-translational regulatory mechanism for Elovl5. Under conditions of essential fatty acid sufficiency, particularly in the presence of C20 PUFAs, Elovl5 is phosphorylated. This phosphorylation event is thought to change the substrate specificity of Elovl5, reducing its activity towards oleic acid and thereby limiting the entry of substrates into the Mead acid synthesis pathway.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the roles of FADS1, FADS2, and Elovl5 in Mead acid synthesis.

Induction of Essential Fatty Acid Deficiency (EFAD) in Cell Culture

Objective: To create an in vitro model that mimics EFAD, thereby promoting the synthesis of Mead acid.

Materials:

-

Cell line of interest (e.g., NIH3T3, HepG2)

-

Standard cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Linoleic acid and α-linolenic acid stock solutions

Protocol:

-

Culture cells in standard medium supplemented with 10% FBS until they reach 70-80% confluency.

-

To induce EFAD, switch the cells to a medium containing delipidated serum or a low concentration of FBS (e.g., 1-2%) supplemented with fatty acid-free BSA. Alternatively, use a serum-free medium.

-

For control (EFA-sufficient) conditions, supplement the EFAD medium with a mixture of linoleic acid and α-linolenic acid (e.g., 10 µM each), pre-complexed to fatty acid-free BSA.

-

Culture the cells in the respective media for a period of 24 to 72 hours to allow for changes in fatty acid metabolism.

-

Harvest the cells for fatty acid analysis to confirm the EFAD state, which is characterized by a high Mead acid to arachidonic acid ratio.

siRNA-Mediated Knockdown of FADS1, FADS2, and Elovl5

Objective: To specifically reduce the expression of the target enzymes to elucidate their individual contributions to Mead acid synthesis.

Materials:

-

Predesigned and validated siRNAs targeting FADS1, FADS2, and Elovl5, and a non-targeting control siRNA.

-

Lipofectamine RNAiMAX or a similar transfection reagent.

-

Opti-MEM I Reduced Serum Medium.

-

Cells cultured in antibiotic-free medium.

Protocol:

-

Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of fresh antibiotic-free medium.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency at the mRNA level (by qRT-PCR) and/or protein level (by Western blot).

-

Functional Assay: Utilize the remaining cells for fatty acid analysis to determine the effect of the specific gene knockdown on Mead acid synthesis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of Mead acid and other fatty acids in cultured cells.

Materials:

-

Cell scraper

-

Phosphate-buffered saline (PBS)

-

Methanol containing 0.5 M NaOH

-

Hexane

-

BF3-methanol reagent

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Protocol:

-

Cell Harvesting: Wash the cells with PBS, then scrape them into a glass tube. Add a known amount of the internal standard.

-

Saponification: Add 2 mL of methanol/0.5 M NaOH to the cell pellet. Heat at 100°C for 30 minutes to saponify the lipids.

-

Methylation: Cool the tubes and add 2 mL of BF3-methanol. Heat at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).

-

Extraction: Cool the tubes, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation: Transfer the upper hexane layer containing the FAMEs to a new glass vial. Dry the extract over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject an aliquot of the FAME extract into the GC-MS. Use a temperature program that effectively separates the different FAMEs. Identify and quantify the fatty acids based on their retention times and mass spectra, comparing them to known standards.

Desaturase and Elongase Enzyme Activity Assays using Microsomes

Objective: To measure the in vitro activity of FADS1, FADS2, and Elovl5.

Materials:

-

Cultured cells or liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Ultracentrifuge

-

Radiolabeled substrates (e.g., [1-14C]oleic acid, [1-14C]malonyl-CoA)

-

Cofactors: NADH, NADPH, ATP, Coenzyme A

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

-

Scintillation counter

Protocol:

-

Microsome Preparation: a. Homogenize cells or tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. c. Ultracentrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C. d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

Enzyme Assay: a. Desaturase Assay: In a reaction mixture containing reaction buffer, NADH, and the microsomal preparation, initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]20:2n-9 for FADS1). b. Elongase Assay: In a reaction mixture containing reaction buffer, NADPH, unlabeled fatty acyl-CoA substrate (e.g., oleic acid), and the microsomal preparation, initiate the reaction by adding [1-14C]malonyl-CoA.

-

Incubation and Termination: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes). Terminate the reaction by adding a strong base (e.g., KOH in methanol).

-

Analysis: Saponify the lipids, extract the fatty acids, and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity in the substrate and product bands using a scintillation counter to determine the enzyme activity.

Conclusion

The synthesis of Mead acid is a fascinating example of metabolic plasticity, becoming prominent under conditions of essential fatty acid deficiency. The enzymes FADS1, FADS2, and Elovl5 are the central players in this process, catalyzing a series of desaturation and elongation reactions to convert oleic acid into Mead acid through two distinct but interconnected pathways. Understanding the regulation and interplay of these enzymes is crucial for researchers in the fields of nutrition, metabolic disorders, and drug development. The experimental protocols provided in this guide offer a robust framework for investigating the intricate details of Mead acid synthesis and the roles of the key enzymes involved. Further research, particularly in obtaining precise kinetic data for the specific substrates in the Mead acid pathway, will be invaluable in developing a more complete quantitative model of this important metabolic process.

References

- 1. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FADS2 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Analytical Methods for the Detection of Mead Acid in Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead acid (20:3n-9), or eicosatrienoic acid, is a non-essential omega-9 polyunsaturated fatty acid that is synthesized in the human body from oleic acid. Under normal physiological conditions, the levels of Mead acid in plasma are typically low. However, in states of essential fatty acid (EFA) deficiency, the biosynthesis of Mead acid is upregulated, making it a key biomarker for assessing EFA status.[1][2] Accurate and reliable quantification of Mead acid in plasma is crucial for nutritional assessment, clinical diagnosis, and in research settings investigating lipid metabolism and its association with various pathological conditions.[1][3]

This document provides detailed application notes and protocols for the analytical determination of Mead acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biosynthesis of Mead Acid

In states of essential fatty acid deficiency, the enzymes responsible for desaturating and elongating essential fatty acids (linoleic acid and alpha-linolenic acid) act on oleic acid, leading to the synthesis of Mead acid.[1][4] This metabolic shift makes Mead acid a sensitive indicator of inadequate essential fatty acid intake or metabolism.[5] The biosynthesis pathway of Mead acid from oleic acid involves a series of enzymatic reactions catalyzed by desaturases and elongases.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Mead acid in plasma using GC-MS and LC-MS/MS, as well as reported physiological concentrations.

Table 1: Typical Plasma Concentrations of Mead Acid

| Condition | Mead Acid Concentration (% of total fatty acids) | Reference |

| Healthy Adult | 0.16% | [1] |

| Essential Fatty Acid Deficiency | > 0.21% | [5] |

Table 2: Performance Characteristics of Analytical Methods

| Parameter | GC-MS | LC-MS/MS | Reference |

| Linearity Range | 1 - 20,000 ng/mL (for general FFAs) | 0.5 - 50.0 ng/mL (for Mevalonic Acid) | [8][9] |

| Limit of Quantification (LOQ) | Not specifically for Mead Acid, but generally in the low ng/mL range for FFAs. | 0.5 ng/mL (for Mevalonic Acid) | [9][10] |

| Recovery | > 90% (for general FFAs) | Can be variable and impacted by matrix effects. | [8] |

| Precision (%CV) | < 10% (for general FFAs) | Excellent precision generally reported. | [8] |

Note: Data for LC-MS/MS is for a similar small molecule (Mevalonic Acid) as specific data for Mead Acid was not available in the search results. Performance is expected to be comparable.

Experimental Protocols

Protocol 1: GC-MS Analysis of Mead Acid in Plasma

This protocol describes the analysis of total fatty acids, including Mead acid, in plasma. It involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Materials and Reagents

-

Plasma samples

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride (BF₃) in methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with PTFE-lined caps

2. Procedure

2.1. Total Lipid Extraction (Folch Method)

-

To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[11]

-

Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[11]

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

2.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or similar polar capillary column.

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis

-

Identify the Mead acid methyl ester peak based on its retention time and mass spectrum by comparison with a known standard.

-

Quantify the amount of Mead acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

Protocol 2: LC-MS/MS Analysis of Mead Acid in Plasma

This protocol outlines a method for the direct analysis of free fatty acids, including Mead acid, in plasma without derivatization.

1. Materials and Reagents

-

Plasma samples

-

Acetonitrile

-

Formic acid

-

Ammonium formate

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Internal Standard (e.g., deuterated Mead acid or other structurally similar fatty acid)

-

Solid-Phase Extraction (SPE) cartridges (optional)

2. Procedure

2.1. Sample Preparation

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

(Optional) For further cleanup, the supernatant can be passed through a polymeric SPE cartridge.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Column: Phenomenex Kinetex XB-C18 (3.0 x 100 mm, 2.6 µm) or similar reversed-phase column.[12]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Mead acid from other fatty acids (e.g., starting with a higher percentage of mobile phase A and gradually increasing mobile phase B).

-

Flow Rate: 0.4 mL/min.[12]

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Mead acid and the internal standard need to be optimized.

3. Data Analysis

-

Integrate the peak areas for the specific MRM transitions of Mead acid and the internal standard.

-

Calculate the concentration of Mead acid using a calibration curve prepared with known concentrations of a Mead acid standard.

Conclusion

Both GC-MS and LC-MS/MS are powerful analytical techniques for the quantification of Mead acid in plasma. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, the need for derivatization, and the available instrumentation. The protocols provided here offer a detailed guide for researchers to establish reliable and accurate methods for Mead acid analysis, contributing to a better understanding of its role in health and disease.

References

- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.virginia.edu [med.virginia.edu]

- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. Criteria for essential fatty acid deficiency in plasma as assessed by capillary column gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 12. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]

Application Notes: Extraction and Analysis of Mead Acid from Biological Samples

Introduction

Mead Acid (20:3n-9), or cis-5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid (PUFA) synthesized endogenously from oleic acid.[1][2] While present at low levels in most tissues under normal conditions, its concentration significantly increases during states of essential fatty acid (EFA) deficiency.[3][4] This makes Mead Acid a critical biomarker for assessing nutritional status and investigating diseases associated with EFA imbalances.[1][5] Furthermore, Mead Acid is a substrate for the same enzymes that metabolize arachidonic acid—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450)—leading to the production of various signaling molecules.[3][6][7] These metabolites, such as hydroxyeicosatrienoic acids (HETrEs) and leukotrienes, may play roles in inflammation and other physiological processes.[3][8]

These application notes provide detailed protocols for the extraction, purification, and preparation of Mead Acid from biological tissues and cell cultures for subsequent analysis, typically by mass spectrometry.

Quantitative Data: Mead Acid Levels in Human Tissues

The concentration of Mead Acid varies significantly between tissues and physiological states. The following table summarizes reported levels in various human tissues.

| Biological Source (Human) | Tissue/Cell Type | Condition | Mead Acid Level (% of Total Fatty Acids) | Reference(s) |

| Adult | Plasma | Normal | 0.16% | [1] |

| Fetus | Plasma | Normal | 0.44% | [1] |

| Adult | Liver | Normal | 0.2% | [1] |

| Fetus | Liver | Normal | 0.4% | [1] |

| Adult | Blood Vessels | Normal | 0.1% | [1] |

| Fetus | Blood Vessels | Normal | 2.4% | [1] |

| Adult | Serum | Normal | 0.24% | [1] |

| Cord Blood | Mononuclear Cells | Term | 0.27% | [1] |

| Cord Blood | Mononuclear Cells | Preterm | 0.11% | [1] |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the relevant biological pathways is crucial for understanding the context of Mead Acid analysis.

Caption: General workflow from sample collection to instrumental analysis.

References

- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mead_acid [chemeurope.com]

- 3. Mead acid - Wikipedia [en.wikipedia.org]

- 4. Mead (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. research.rug.nl [research.rug.nl]

- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mead Acid | 20590-32-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Use of Stable Isotope-Labeled Mead Acid in Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead acid ((5Z,8Z,11Z)-eicosatrienoic acid; 20:3n-9) is an omega-9 polyunsaturated fatty acid (PUFA) that is endogenously synthesized from oleic acid.[1][2] Under conditions of essential fatty acid deficiency (EFAD), the synthesis of Mead acid is notably upregulated, making it a key biomarker for this nutritional state.[1][2] Beyond its role as an EFAD marker, Mead acid and its metabolites, formed via cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are implicated in various physiological and pathological processes, including inflammation.[3] The study of Mead acid metabolism is crucial for understanding its role in these processes and for the development of potential therapeutic interventions.

Stable isotope-labeled tracers are indispensable tools in metabolic research, allowing for the precise tracking of the metabolic fate of molecules in complex biological systems.[4][5] This document provides detailed application notes and protocols for the chemical synthesis of stable isotope-labeled Mead acid and its subsequent use in in vitro and in vivo tracer studies to elucidate its metabolic pathways.

Data Presentation

Table 1: Summary of Analytical Methods for Isotope-Labeled Mead Acid Tracer Studies

| Parameter | Analytical Method | Sample Preparation | Key Considerations |